2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-benzyl-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H14N2O/c1-10-7-8-12(15)14(13-10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
CNRBNUZTMPMCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Esters with Hydrazine Derivatives
This method involves the reaction of methyl-substituted β-keto esters with hydrazine derivatives under acidic or basic conditions.
Mechanistic Insight :
The reaction proceeds via hydrazine-mediated cyclization, forming the dihydropyridazinone core. The methyl group at position 6 is introduced via the starting β-keto ester (e.g., ethyl 2-(benzyl)-4-oxopentanoate). Hydrazine hydrate facilitates ring closure, while methylhydrazine may enhance regioselectivity .
Alkylation of 6-Hydroxy Intermediates
A two-step approach involving hydroxyl group methylation after pyridazinone formation.
Key Considerations :
-
Step 1 : Requires controlled heating (110–120°C) to avoid decomposition .
-
Step 2 : Excess methylating agent may lead to undesired N-alkylation .
Domino Hydrohydrazination and Condensation
A one-pot synthesis leveraging ZnCl₂ catalysis for ring formation.
Advantages :
-
Atom-economical pathway with minimal byproducts.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization of β-keto esters | Direct introduction of methyl group | Low yields with bulky substituents |
| Alkylation of hydroxy intermediates | Flexible for diverse R groups | Multi-step process; lower overall yield |
| Domino reaction | High atom economy | Limited regioselectivity control |
Spectroscopic Characterization
Key data for verification:
Challenges and Optimization Tips
Chemical Reactions Analysis
Synthetic Pathways and Nucleophilic Substitutions
The compound undergoes nucleophilic substitutions at reactive sites, particularly the oxygen atom of the hydroxy group. Key reactions include:
-
Key Insight : Alkylation and acylation reactions predominantly occur at the oxygen atom of the hydroxy tautomer, as confirmed by IR spectroscopy (absence of multiple carbonyl absorptions) .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocyclic systems:
-
Mechanistic Note : Cyclization with CS₂/KOH introduces sulfur-containing moieties, enhancing bioactivity. Acid hydrolysis of intermediates like 16 cleaves specific bonds to form thiadiazole derivatives .
Functionalization via Azide Formation
Azide intermediates enable further derivatization:
-
Application : Azides serve as precursors for click chemistry or Staudinger reactions to generate triazoles or amines .
Biological Activity-Driven Modifications
Derivatives exhibit pharmacological potential, guiding reaction design:
-
Design Strategy : Substituents like thioxo-thiadiazole or oxadiazole rings enhance target binding in enzyme assays .
Reaction Challenges and Limitations
-
Tautomerism : The equilibrium between oxo and hydroxy tautomers complicates regioselectivity in substitutions .
-
Stability Issues : Azide intermediates (e.g., 6 ) are sensitive to moisture and require low-temperature storage .
-
Synthetic Bottlenecks : Low yields (e.g., 42% for 3a ) in alkylation reactions due to competing side reactions .
Industrial-Scale Optimization
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Numerous studies have highlighted the potential of pyridazinone derivatives, including 2-benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, a study demonstrated that certain pyridazinone derivatives exhibited potent anti-inflammatory activity exceeding that of traditional NSAIDs like indomethacin .
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potent COX-2 inhibitor | |
| 6-(m-Nitrophenyl)-4-benzylidene-4,5-dihydropyridazin-3(2H)-one | Significant analgesic activity |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies indicate that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines. For example, one derivative was found to exhibit antiproliferative effects against the SK-BR-3 breast cancer cell line .
Table 2: Anticancer Activity of Pyridazinone Derivatives
Antiviral and Antiparasitic Properties
Pyridazinones have been explored for their antiviral and antiparasitic activities. Some derivatives have shown effectiveness against viral infections and parasitic diseases, making them suitable candidates for further development in these therapeutic areas .
Agricultural Applications
Pyridazinones are not only limited to pharmaceutical applications but also extend into agriculture. They have been investigated for their potential as herbicides and fungicides due to their ability to inhibit specific enzymatic pathways in plants and fungi.
Table 3: Agricultural Applications of Pyridazinone Derivatives
| Application Type | Compound | Efficacy | Reference |
|---|---|---|---|
| Herbicide | Various pyridazinones | Effective against broadleaf weeds | |
| Fungicide | Pyridazinone derivatives | Inhibitory effects on fungal growth |
Case Study 1: Synthesis and Characterization
A notable study involved the synthesis of various pyridazinone derivatives through hydrazine-mediated reactions. The synthesized compounds were characterized using NMR spectroscopy and crystallography, confirming their structural integrity and potential biological activity .
Case Study 2: Pharmacological Evaluation
In another investigation, a series of pyridazinones were evaluated for their pharmacological properties. The study revealed that certain modifications in the chemical structure significantly enhanced the anti-inflammatory and analgesic activities compared to standard drugs .
Mechanism of Action
The mechanism of action of 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activities. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The benzyl group at position 2 (as in the target compound) enhances ACE inhibitory activity by forming π-π interactions with hydrophobic pockets in the enzyme .
- Methyl groups at position 6 (e.g., in 6-(4-methylphenyl) derivatives) improve anti-inflammatory activity by reducing steric hindrance, allowing better COX-2 binding .
- Bulky substituents like naphthalen-2-yl (compound 6g, ) reduce solubility but increase antiproliferative potency due to enhanced hydrophobic interactions .
Solubility Trends: Polar solvents like DMSO and PEG-400 improve solubility for phenyl-substituted derivatives (e.g., PPD) due to hydrogen bonding with the pyridazinone core . Alkyl chains (e.g., butyl in 2-butyl-6-phenyl derivatives) reduce aqueous solubility but enhance membrane permeability .
Synthetic Accessibility :
- Higher yields (>75%) are achieved with methyl or methoxy substituents (e.g., 6h, ) due to milder reaction conditions .
- Benzylidene derivatives (e.g., 4-benzylidene-6-phenyl analogs) require multi-step synthesis but exhibit superior ACE inhibition (IC₅₀ = 0.5 μM) .
Pharmacological Performance
Anti-Inflammatory and Analgesic Activity
- The target compound’s methyl group at position 6 confers moderate COX-2 inhibition, whereas 2-butyl-6-phenyl derivatives () show nanomolar potency due to sulfonamide substituents enhancing enzyme affinity .
- Unsubstituted pyridazinones (e.g., compound 3 in ) paradoxically exhibit higher anti-inflammatory activity than substituted analogs, likely due to reduced steric interference with COX-2’s arachidonic acid binding site .
Anticonvulsant and Cardiotonic Activity
- 4-Benzylidene-6-(4-methylphenyl) derivatives () show enhanced anticonvulsant activity (ED₅₀ = 45 mg/kg) compared to chloro-substituted analogs, attributed to improved blood-brain barrier penetration .
- 6-(4-Methanesulfonamidophenyl) derivatives () exhibit potent inodilator activity (IC₅₀ = 0.08 μM) by dual PDE III inhibition and calcium sensitization .
Molecular and Structural Insights
- Dihedral Angles: The benzyl group in the target compound creates a 46.69° dihedral angle with the pyridazinone ring, optimizing binding to ACE’s S2 subsite .
- Hirshfeld Surface Analysis: Nonplanar molecular geometry in benzyl-substituted derivatives increases van der Waals interactions with hydrophobic enzyme pockets .
Biological Activity
2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. Its unique structure, which includes a pyridazine ring with a methyl group and a benzyl substituent, contributes to its notable biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 202.252 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 333.4 ± 35.0 °C at 760 mmHg
- CAS Number : 860761-30-4
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has been identified as a potential anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation.
- Acetylcholinesterase Inhibition : It has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Docking studies suggest that the compound interacts with multiple binding sites on AChE, enhancing its therapeutic potential.
- Dual Cholinesterase Inhibition : In addition to AChE, it also inhibits butyrylcholinesterase (BChE), making it a dual inhibitor that could be advantageous for cognitive disorders.
- Antimicrobial and Anticancer Properties : Preliminary studies have indicated potential antimicrobial and anticancer activities, although further research is needed to establish these effects conclusively.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Binding Affinity : Molecular docking studies have shown that the compound has a high binding affinity for AChE and BChE, which may contribute to its efficacy in treating cognitive disorders.
- Chemical Reactivity : The compound can undergo various chemical reactions, such as oxidation and condensation with aromatic aldehydes, resulting in derivatives that may exhibit enhanced biological activity.
Comparative Analysis with Similar Compounds
The table below summarizes some compounds structurally related to this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methylpyridazin-3(2H)-one | Structure | Lacks benzyl group; simpler structure; lower biological activity. |
| 4-(1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Structure | Contains an indole substituent; enhanced anti-inflammatory properties. |
| 6-Bromo-4,5-dihydropyridazin-3(2H)-one | Structure | Halogenated derivative; potential for increased reactivity and biological activity. |
The presence of both a benzyl group and a methyl substituent on the pyridazine ring in this compound enhances its ability to interact with biological targets effectively while providing distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Neuroprotective Studies : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage by inhibiting AChE activity.
- Inflammation Models : Animal models of inflammation showed that treatment with this compound resulted in reduced markers of inflammation and pain relief.
Q & A
Q. What established synthetic routes exist for 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, and what reaction conditions are critical for high yields?
The compound is synthesized via condensation reactions between substituted pyridazinones and aldehydes. Key steps include:
- Reacting 6-methyl-4,5-dihydropyridazin-3(2H)-one with benzaldehyde derivatives in ethanol under basic conditions (e.g., ethanolic sodium ethoxide) .
- Acidic workup with concentrated HCl to precipitate the product, followed by recrystallization in 90% ethanol for purification .
- Critical parameters: stoichiometric control of aldehydes, reaction time (~12–24 hours at room temperature), and pH adjustment during workup to avoid side-product formation .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are diagnostic?
Key techniques include:
- 1H/13C NMR : Identify the benzyl proton environment (δ 4.5–5.0 ppm for CH2 groups) and aromatic protons (δ 7.2–7.5 ppm). The dihydropyridazinone ring protons appear as multiplet signals between δ 2.5–3.5 ppm .
- IR Spectroscopy : Confirm lactam C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188 for the core structure) and fragmentation patterns validate the substituents .
Q. What biological activities have been reported for dihydropyridazinone analogs, and what mechanisms are proposed?
- Cardiotonic Activity : 6-Phenyl analogs show positive inotropic effects via phosphodiesterase-III inhibition, enhancing cAMP levels in cardiac tissue .
- Antiplatelet Effects : Substituted derivatives inhibit platelet aggregation by modulating arachidonic acid pathways .
- Vasorelaxant Properties : Structural analogs demonstrate calcium channel modulation in vascular smooth muscle cells .
Advanced Research Questions
Q. How can the alkylation step in synthesizing 2-substituted dihydropyridazinones be optimized to minimize byproducts?
- Use anhydrous acetone as the solvent with K2CO3 as a base to improve nucleophilic substitution efficiency .
- Monitor reaction progress via TLC (petroleum ether:ethyl acetate, 1:1) to detect intermediates and terminate reactions at >90% conversion .
- Purify via preparative TLC or column chromatography to isolate the target compound from halogenated byproducts .
Q. How should contradictory NMR data between synthetic batches be resolved?
- Perform 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations, especially for diastereotopic protons in the dihydropyridazinone ring .
- Compare with X-ray crystallography data (if available) to confirm stereochemistry and crystal packing effects on chemical shifts .
- Re-examine reaction conditions for potential epimerization or solvent-induced conformational changes .
Q. What computational strategies are effective for modeling structure-activity relationships (SAR) in cardiovascular applications?
- Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for phosphodiesterase-III or calcium channels .
- Perform QSAR studies with substituent descriptors (Hammett σ, π parameters) to correlate electronic effects with bioactivity .
- Validate models with in vitro assays (e.g., isolated heart models for cardiotonic activity) .
Q. What strategies improve aqueous solubility of hydrophobic dihydropyridazinones without reducing bioactivity?
- Introduce polar substituents (e.g., hydroxyl, amino groups) at the 4-position of the benzyl ring .
- Develop prodrugs with hydrolyzable esters or phosphate groups to enhance solubility while maintaining target engagement .
- Utilize nanoparticle encapsulation (e.g., PLGA polymers) to improve bioavailability .
Q. How does the benzyl substituent influence bioactivity compared to other aryl groups?
- Benzyl vs. Phenyl : The benzyl group enhances lipophilicity, improving membrane permeability but may reduce solubility. Substituted benzyl groups (e.g., 4-Cl) increase receptor binding specificity in platelet aggregation assays .
- Comparative Studies : 4-Methoxyphenyl analogs show weaker cardiotonic activity but better solubility, highlighting a trade-off between hydrophobicity and target affinity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
